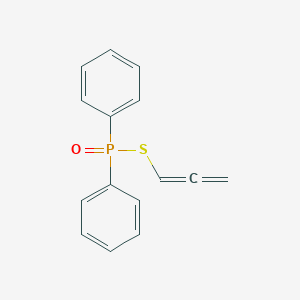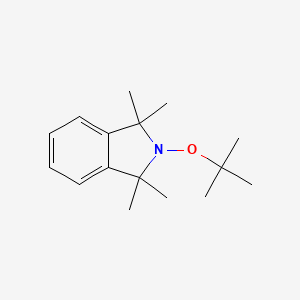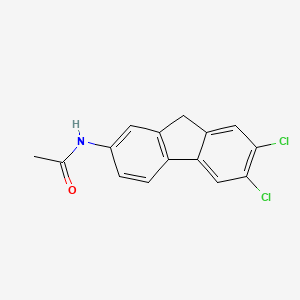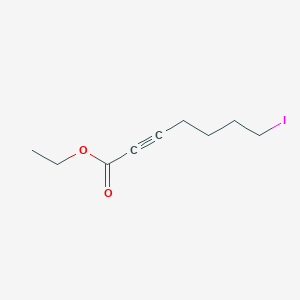
1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo- is a macrocyclic compound known for its complexing abilities. This compound is part of a class of chemicals that can form stable complexes with various metal ions, making it valuable in numerous scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo- typically involves the cyclization of linear precursors under controlled conditions. One common method involves the reaction of a linear tetraamine with a diacid chloride, followed by cyclization to form the macrocyclic structure. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo- undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Substitution: Can undergo nucleophilic substitution reactions.
Oxidation and Reduction: Participates in redox reactions depending on the metal ion it is complexed with.
Common Reagents and Conditions
Complexation: Metal salts (e.g., copper(II) sulfate) in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Metal Complexes: Depending on the metal ion used, the major products are stable metal complexes.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Oxidized or Reduced Forms: Products of redox reactions involving the metal complexes.
Wissenschaftliche Forschungsanwendungen
1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Employed in the development of metal-based drugs and diagnostic agents.
Medicine: Utilized in magnetic resonance imaging (MRI) as a contrast agent due to its ability to form stable complexes with gadolinium.
Industry: Applied in catalysis and materials science for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo- primarily involves its ability to form stable complexes with metal ions. The macrocyclic structure provides a rigid framework that can encapsulate metal ions, stabilizing them and altering their reactivity. This complexation can affect various molecular targets and pathways, depending on the specific metal ion involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Another macrocyclic compound with similar complexing abilities.
1,4,7,10-Tetraazacyclotridecane: A simpler macrocyclic compound without the diacetic acid groups.
Uniqueness
1,4,7,10-Tetraazacyclotridecane-4,7-diacetic acid, 2,9-dioxo- is unique due to its specific structure that includes both the macrocyclic ring and the diacetic acid groups. This combination allows it to form highly stable complexes with a wide range of metal ions, making it more versatile compared to similar compounds.
Eigenschaften
| 93031-56-2 | |
Molekularformel |
C13H22N4O6 |
Molekulargewicht |
330.34 g/mol |
IUPAC-Name |
2-[7-(carboxymethyl)-2,9-dioxo-1,4,7,10-tetrazacyclotridec-4-yl]acetic acid |
InChI |
InChI=1S/C13H22N4O6/c18-10-6-16(8-12(20)21)4-5-17(9-13(22)23)7-11(19)15-3-1-2-14-10/h1-9H2,(H,14,18)(H,15,19)(H,20,21)(H,22,23) |
InChI-Schlüssel |
NQLBTTOFDNJVPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)CN(CCN(CC(=O)NC1)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14350170.png)





![4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14350242.png)



